Cas no 32867-76-8 (3-Ethoxybenzene-1,2-diol)

3-Ethoxybenzene-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- 3-Ethoxybenzene-1,2-diol
- 3-Ethoxy-1,2-benzenediol
- G64504
- DB-339332
- 32867-76-8
- 3-ethoxy-pyrocatechol
- SCHEMBL1053091
- 3-ethoxycatechol
- DTXSID10495605
- MFCD22372626
- EN300-1599474
-
- Inchi: InChI=1S/C8H10O3/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,9-10H,2H2,1H3
- InChI Key: SNQQVDWJMIHXPC-UHFFFAOYSA-N
- SMILES: CCOC1=CC=CC(=C1O)O
Computed Properties
- Exact Mass: 154.063
- Monoisotopic Mass: 154.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 49.7Ų
Experimental Properties
- Density: 1.215
- Melting Point: 98-99 ºC
- Boiling Point: 285 ºC
- Flash Point: 126 ºC
- PSA: 49.69
3-Ethoxybenzene-1,2-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1599474-100mg |
3-ethoxybenzene-1,2-diol |
32867-76-8 | 100mg |
$553.0 | 2023-09-23 | ||
Enamine | EN300-1599474-250mg |
3-ethoxybenzene-1,2-diol |
32867-76-8 | 250mg |
$579.0 | 2023-09-23 | ||
Enamine | EN300-1599474-50mg |
3-ethoxybenzene-1,2-diol |
32867-76-8 | 50mg |
$528.0 | 2023-09-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733388-25g |
3-Ethoxybenzene-1,2-diol |
32867-76-8 | 98% | 25g |
¥2812.00 | 2024-05-19 | |
Aaron | AR00CLJS-1g |
3-ethoxy-pyrocatechol |
32867-76-8 | 95% | 1g |
$28.00 | 2025-02-17 | |
Aaron | AR00CLJS-5g |
3-ethoxy-pyrocatechol |
32867-76-8 | 95% | 5g |
$96.00 | 2025-02-17 | |
Crysdot LLC | CD12083227-100g |
3-Ethoxybenzene-1,2-diol |
32867-76-8 | 95+% | 100g |
$627 | 2024-07-24 | |
Enamine | EN300-1599474-500mg |
3-ethoxybenzene-1,2-diol |
32867-76-8 | 500mg |
$603.0 | 2023-09-23 | ||
Enamine | EN300-1599474-2500mg |
3-ethoxybenzene-1,2-diol |
32867-76-8 | 2500mg |
$1230.0 | 2023-09-23 | ||
Enamine | EN300-1599474-1000mg |
3-ethoxybenzene-1,2-diol |
32867-76-8 | 1000mg |
$628.0 | 2023-09-23 |
3-Ethoxybenzene-1,2-diol Related Literature
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
Additional information on 3-Ethoxybenzene-1,2-diol
3-Ethoxybenzene-1,2-diol (CAS No. 32867-76-8): Properties, Applications, and Market Insights
3-Ethoxybenzene-1,2-diol, with the CAS number 32867-76-8, is a versatile organic compound that has garnered significant attention in various industries due to its unique chemical properties. This compound, also known as 3-ethoxycatechol, belongs to the class of dihydroxybenzenes and is widely used in pharmaceuticals, agrochemicals, and specialty chemicals. Its molecular structure, featuring an ethoxy group attached to a benzene ring with two hydroxyl groups, makes it a valuable intermediate in synthetic chemistry.
The chemical properties of 3-Ethoxybenzene-1,2-diol include a molecular formula of C8H10O3 and a molecular weight of 154.16 g/mol. It typically appears as a white to light brown crystalline powder with a mild phenolic odor. The compound is soluble in organic solvents such as ethanol, methanol, and acetone but has limited solubility in water. These properties make it an excellent candidate for various industrial applications, particularly in the synthesis of more complex molecules.
One of the most prominent applications of 3-Ethoxybenzene-1,2-diol is in the pharmaceutical industry, where it serves as a key intermediate in the production of active pharmaceutical ingredients (APIs). Researchers have explored its potential in developing antioxidants, anti-inflammatory agents, and even antimicrobial compounds. The compound's ability to act as a chelating agent also makes it useful in formulations designed to combat oxidative stress, a topic of growing interest in the health and wellness sector.
In the agrochemical sector, 3-Ethoxybenzene-1,2-diol (CAS 32867-76-8) is utilized in the synthesis of pesticides and herbicides. Its structural features allow it to interact with biological systems, making it a valuable building block for crop protection products. With the increasing demand for sustainable agriculture and eco-friendly pest control solutions, this compound has gained traction as a safer alternative to traditional chemicals. Farmers and agronomists are increasingly searching for biodegradable agrochemicals, and derivatives of this compound fit well into this trend.
The market for 3-Ethoxybenzene-1,2-diol has seen steady growth, driven by its expanding applications and the rising demand for specialty chemicals. According to industry reports, the global market for dihydroxybenzene derivatives is projected to grow at a compound annual growth rate (CAGR) of 5-7% over the next decade. Factors such as increased R&D investments in pharmaceuticals and the shift toward greener agrochemicals are expected to fuel this growth. Companies specializing in fine chemicals and custom synthesis are actively stocking this compound to meet the needs of their clients.
From a synthesis perspective, 3-Ethoxybenzene-1,2-diol can be produced through several routes, including the ethoxylation of catechol or the selective hydroxylation of ethoxybenzene. Advances in catalytic processes have improved the yield and purity of the compound, making it more accessible for industrial use. Researchers are also exploring enzymatic methods for its production, aligning with the broader trend toward green chemistry and sustainable manufacturing practices.
In addition to its industrial uses, 3-Ethoxybenzene-1,2-diol has found niche applications in cosmetics and personal care products. Its antioxidant properties make it a potential ingredient in skincare formulations aimed at reducing oxidative damage caused by environmental stressors. With consumers increasingly seeking natural and science-backed skincare solutions, this compound could see expanded use in this sector. Cosmetic chemists are particularly interested in its stability and compatibility with other ingredients.
Safety and regulatory compliance are critical considerations when handling 3-Ethoxybenzene-1,2-diol (CAS 32867-76-8). While it is not classified as a hazardous substance under major regulatory frameworks, proper handling procedures should still be followed to ensure workplace safety. Material safety data sheets (MSDS) provide detailed guidelines on storage, handling, and disposal. Companies using this compound must stay updated on regional regulations, especially in markets with stringent chemical control laws.
Looking ahead, the future of 3-Ethoxybenzene-1,2-diol appears promising, with opportunities for innovation in its applications and production methods. As industries continue to prioritize sustainability and efficiency, this compound is well-positioned to play a significant role in the development of next-generation chemicals. Whether in pharmaceuticals, agriculture, or cosmetics, its versatility and functional properties make it a valuable asset for researchers and manufacturers alike.
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